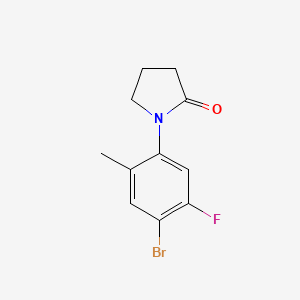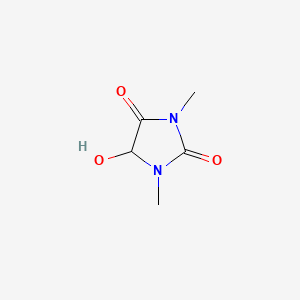
2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H5BrFIO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, iodine, and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde typically involves multi-step organic reactions. One common method is the halogenation of 4-methylbenzaldehyde, followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Bromo-6-fluoro-3-iodo-4-methylbenzoic acid.
Reduction: Formation of 2-Bromo-6-fluoro-3-iodo-4-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would vary based on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of bromine, fluorine, iodine, and a methyl group imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H5BrFIO |
|---|---|
Peso molecular |
342.93 g/mol |
Nombre IUPAC |
2-bromo-6-fluoro-3-iodo-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H5BrFIO/c1-4-2-6(10)5(3-12)7(9)8(4)11/h2-3H,1H3 |
Clave InChI |
VHWPCQGIKHEEMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1I)Br)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)

![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane](/img/structure/B13693069.png)
![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)
![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)





![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)

![5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693137.png)
